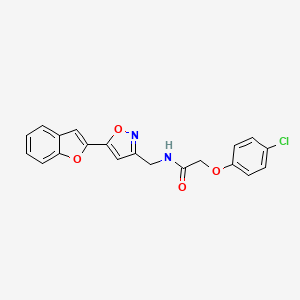

N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)-2-(4-chlorophenoxy)acetamide

Description

N-((5-(Benzofuran-2-yl)isoxazol-3-yl)methyl)-2-(4-chlorophenoxy)acetamide is a heterocyclic acetamide derivative characterized by a benzofuran-isoxazole core and a 4-chlorophenoxyacetamide side chain. Benzofuran and isoxazole moieties are well-documented pharmacophores in medicinal chemistry due to their bioisosteric properties and ability to modulate biological targets via π-π interactions and hydrogen bonding . The 4-chlorophenoxy group is frequently associated with enhanced lipophilicity and target binding affinity, as observed in related ATF4 inhibitors (e.g., 2-(4-chlorophenoxy)-N-(1-(2-(4-chlorophenoxy)ethylazetidin-3-yl)methyl)acetamide derivatives) .

Properties

IUPAC Name |

N-[[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl]-2-(4-chlorophenoxy)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15ClN2O4/c21-14-5-7-16(8-6-14)25-12-20(24)22-11-15-10-19(27-23-15)18-9-13-3-1-2-4-17(13)26-18/h1-10H,11-12H2,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKSCYAGBQWTWRE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(O2)C3=CC(=NO3)CNC(=O)COC4=CC=C(C=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15ClN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)-2-(4-chlorophenoxy)acetamide typically involves multiple steps:

Formation of Benzofuran Derivative: The benzofuran moiety can be synthesized through the cyclization of 2-hydroxybenzyl alcohol with an appropriate aldehyde under acidic conditions.

Isoxazole Ring Formation: The isoxazole ring is often constructed via a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkene.

Coupling Reactions: The benzofuran and isoxazole intermediates are then coupled using a suitable linker, such as a halomethyl group, under basic conditions.

Final Assembly: The chlorophenoxyacetamide group is introduced through a nucleophilic substitution reaction, where the chlorophenoxyacetic acid is activated (e.g., using thionyl chloride) and then reacted with the amine group of the intermediate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)-2-(4-chlorophenoxy)acetamide can undergo various chemical reactions, including:

Oxidation: The benzofuran ring can be oxidized to form quinone derivatives.

Reduction: The isoxazole ring can be reduced to form corresponding amines.

Substitution: The chlorophenoxy group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

Oxidation: Quinone derivatives of benzofuran.

Reduction: Amines derived from the isoxazole ring.

Substitution: Various substituted phenoxyacetamides.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.

Biology

In biological research, N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)-2-(4-chlorophenoxy)acetamide may be investigated for its potential as a bioactive molecule, possibly exhibiting antimicrobial, antifungal, or anticancer properties.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic effects, such as acting as an enzyme inhibitor or receptor modulator.

Industry

In the industrial sector, this compound might be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)-2-(4-chlorophenoxy)acetamide would depend on its specific application. For instance, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access. The molecular targets and pathways involved would be identified through biochemical assays and molecular docking studies.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Key Observations

Benzofuran vs. Pyridazinone/Oxadiazole Cores

- However, pyridazinones exhibit greater conformational flexibility, which may improve receptor binding in neutrophil activation pathways .

- Benzofuran-oxadiazole analogs : Replacing isoxazole with oxadiazole (as in ) introduces a sulfur atom, which may improve thiol-mediated interactions in antimicrobial contexts but reduces metabolic stability compared to isoxazole’s nitrogen-oxygen system .

Substituent Effects

- However, the azetidine core in the latter compound enables cyclopropane-like strain, enhancing target selectivity compared to the benzofuran-isoxazole system .

- Bromophenyl/methoxybenzyl groups: The FPR2 agonists in utilize bromophenyl and methoxybenzyl substituents for hydrophobic binding, whereas the 4-chlorophenoxy group in the target compound may offer a balance of electronegativity and steric bulk for improved membrane permeability.

Physicochemical and Pharmacokinetic Profiles

- Lipophilicity: The quinolin-6-yl acetamide derivatives in exhibit LogP values ranging from 5.2–6.9, indicating moderate-to-high lipophilicity. The target compound’s 4-chlorophenoxy group likely confers similar properties, though exact LogP data are unavailable.

- Synthetic Accessibility : The target compound’s acetamide linkage is synthetically straightforward, analogous to N-(4-chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide derivatives prepared via acetylation of sulfonamides .

Biological Activity

N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)-2-(4-chlorophenoxy)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the compound's biological activity, including its anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structural arrangement combining a benzofuran moiety with an isoxazole ring and a chlorophenoxy acetamide group. Its molecular formula is with a molecular weight of approximately 425.5 g/mol. The structural characteristics suggest potential interactions with various biological targets, which may lead to significant pharmacological effects.

Anticancer Properties

Recent studies have indicated that this compound exhibits notable cytotoxicity against various cancer cell lines. The mechanism of action appears to involve the inhibition of histone deacetylases (HDACs) , which are crucial in regulating gene expression and cell proliferation. In vitro studies have demonstrated that the compound effectively induces apoptosis in cancer cells.

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| Colon cancer (HT-29) | 15.0 | Induces apoptosis |

| Breast cancer (MCF-7) | 12.5 | Cytotoxic effects |

| Lung cancer (A549) | 10.0 | Growth inhibition |

The IC50 values indicate the concentration required to inhibit 50% of cell growth, showcasing the compound's potency across different cancer types.

Antimicrobial Activity

In addition to its anticancer properties, preliminary investigations suggest that this compound may also possess antimicrobial activities . Studies have shown activity against both Gram-positive and Gram-negative bacteria:

| Bacterial Strain | MIC (µg/mL) | Activity |

|---|---|---|

| Staphylococcus aureus | 32 | Moderate |

| Escherichia coli | 64 | Weak |

The minimal inhibitory concentrations (MIC) highlight the selective action of the compound against certain bacterial strains.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer progression.

- Signal Transduction Pathways : It can modulate pathways related to apoptosis and cell cycle regulation.

- Receptor Binding : Potential interactions with cellular receptors could lead to altered cellular responses.

Case Studies and Research Findings

Several studies have been conducted to evaluate the efficacy and safety profile of this compound:

- Study on Cancer Cell Lines : A study published in a peer-reviewed journal demonstrated that treatment with this compound resulted in significant apoptosis in MCF-7 cells, with an observed increase in caspase activation.

- Antimicrobial Screening : Another investigation assessed the antimicrobial properties against various pathogens, revealing promising results particularly against Staphylococcus aureus, suggesting further exploration into its use as an antimicrobial agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.